Meta-Chloro Substitution Electronic and Steric Profile
The 3-(3-chlorophenyl) regioisomer offers a unique electronic distribution and steric environment compared to its 2-chlorophenyl and 4-chlorophenyl analogs. In the context of 3-aryl-tropane SAR, the position of the chlorine substituent on the phenyl ring critically influences the dihedral angle and binding interactions at monoamine transporters [1]. While the 2-chlorophenyl isomer (CAS: 1564544-16-6) and 4-chlorophenyl isomer (CAS: 1566514-49-5) are also commercially available, the electronic nature of the meta-chloro substituent alters the overall molecular topology, which is essential for mapping binding pocket requirements .
| Evidence Dimension | Regioisomeric identity and molecular topology |
|---|---|
| Target Compound Data | 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane; CAS: 1565374-73-3; MW: 239.71; SMILES: FC1(c2cccc(Cl)c2)CC2CCC(C1)N2 |
| Comparator Or Baseline | 3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane; CAS: 1564544-16-6; 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane; CAS: 1566514-49-5 , |
| Quantified Difference | Identical molecular weight (239.71 g/mol) and formula (C13H15ClFN) across isomers; differentiation arises from the substitution pattern (meta vs. ortho vs. para) which governs electronic Hammett sigma values and steric parameters |
| Conditions | In silico structural analysis; comparative physical properties tables |
Why This Matters
Using the precise regioisomer is critical for reproducible SAR studies, as even isosteric isomers can yield divergent pharmacological profiles in transporter binding assays.
- [1] Davies, H. M. L. et al. J. Med. Chem. 1996, 39, 13, 2554–2558. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. View Source
